molecular formula C24H23NO5S B406569 ETHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

ETHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B406569
M. Wt: 437.5g/mol
InChI Key: QLDHLSMOUMEYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthofuran core, which is substituted with an ethylphenylsulfonylamino group and an ethyl ester group. The compound’s intricate structure contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-methylnaphthalene and furan derivatives.

    Introduction of the Ethylphenylsulfonylamino Group: This step involves the sulfonylation of the naphthofuran core using 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step includes the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonylamino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the naphthofuran core may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

ETHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can be compared with similar compounds such as:

    Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate: This compound has an ethoxy group instead of an ethyl group, which may influence its chemical reactivity and biological activity.

    Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate: The presence of a methyl group instead of an ethyl group can alter the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H23NO5S

Molecular Weight

437.5g/mol

IUPAC Name

ethyl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H23NO5S/c1-4-16-10-12-17(13-11-16)31(27,28)25-21-14-20-22(24(26)29-5-2)15(3)30-23(20)19-9-7-6-8-18(19)21/h6-14,25H,4-5H2,1-3H3

InChI Key

QLDHLSMOUMEYBV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.